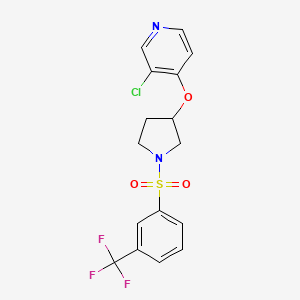

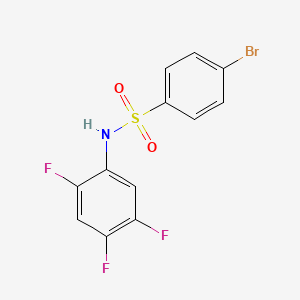

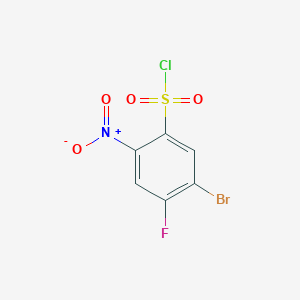

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound . It’s important to note that the specific compound you asked about might have similar properties but could also exhibit differences due to the presence of the “N-methylacetamido” group.

Synthesis Analysis

The synthesis of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” involves stirring a mixture of “5-chloro-2-phenoxyacetophenone”, morpholine, and sulfur at 110°C for 12 hours . After cooling to room temperature, glacial acetic acid and concentrated aqueous hydrochloric acid are added, and the resulting mixture is stirred at reflux temperature for 8 hours .

Molecular Structure Analysis

The molecular formula of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is C14H11ClO3 . The presence of the “N-methylacetamido” group in “methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate” would alter this molecular structure.

Physical And Chemical Properties Analysis

The physicochemical properties of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” include a molecular weight of 262.69, a high GI absorption, and a consensus Log Po/w of 3.29 . It’s soluble in water with a solubility of 0.031 mg/ml .

Scientific Research Applications

Crystal Structure and Synthesis

- The compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was identified as a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, elucidating its crystal structure and showcasing its relevance in structural chemistry (Lee et al., 2017).

- Synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a series of reactions including acetylation, esterification, and ester interchange steps, highlighting the compound's synthetic accessibility and potential for further chemical modifications (Zhong-cheng & Wan-yin, 2002).

Antimicrobial Properties

- Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showed significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Metabolic Studies

- Chloroacetamide herbicides like acetochlor and metolachlor undergo metabolism in liver microsomes to form specific metabolites. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these herbicides, and compounds like methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate may play a role in these processes (Coleman et al., 2000).

Catalytic and Chemical Reactions

- Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst showcased the compound's role in facilitating specific chemical transformations, a crucial aspect in drug synthesis and chemical industries (Magadum & Yadav, 2018).

Pain and Inflammation Management

- Synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from compounds like ethyl (4-chloro-3-methylphenoxy) acetate and their evaluation for analgesic and anti-inflammatory activities highlight the potential of these compounds in developing new pain management and anti-inflammatory drugs (Dewangan et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBXDQYQMEQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)